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molecular formula C10H13BrN2O2 B7815321 4-bromo-N-butyl-2-nitroaniline

4-bromo-N-butyl-2-nitroaniline

Cat. No. B7815321
M. Wt: 273.13 g/mol
InChI Key: GBDSMKOOMVBSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504512B2

Procedure details

A solution of butylamine (1.25 g, 17.1 mmol) in DMSO (14 mL) was treated with 4-bromo-1-fluoro-2-nitrobenzene (1.50 g, 6.82 mmol), heated to 70° C. for 1 hour, added to 1M HCl (60 mL), and extracted with diethyl ether (3×75 mL). The combined extracts were washed with brine (20 mL), dried (Na2SO4), filtered, and concentrated to provide the desired product.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[Br:6][C:7]1[CH:12]=[CH:11][C:10](F)=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1.Cl>CS(C)=O>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([NH:5][CH2:1][CH2:2][CH2:3][CH3:4])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
14 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×75 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(NCCCC)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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